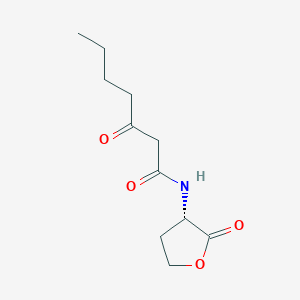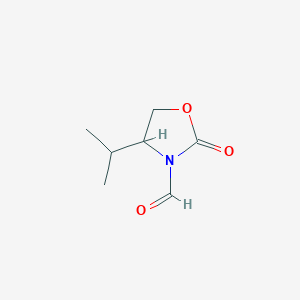
2-Oxo-4-(propan-2-yl)-1,3-oxazolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 4-Isopropyl-2-oxooxazolidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach involves the use of alkenylvinylstannane, ethyl (Z)-2-iodo-4-oxobutenoate, and (–)-7-isopropyl-cis-aminoindanol in the presence of a palladium (0) catalyst.
Análisis De Reacciones Químicas
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2-oxooxazolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidine ring can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby altering their function and activity.
Comparación Con Compuestos Similares
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde can be compared with other oxazolidine derivatives, such as:
Mono- and polycyclic oxazolidines: These compounds have similar structural features but differ in the number of rings and their substitution patterns.
Spirooxazolidines: These compounds contain a spiro linkage, which imparts unique chemical properties.
Oxazolidinones: These compounds have a carbonyl group adjacent to the nitrogen atom in the oxazolidine ring, which significantly alters their reactivity and biological activity.
Propiedades
Número CAS |
763141-39-5 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6-3-11-7(10)8(6)4-9/h4-6H,3H2,1-2H3 |
Clave InChI |
HHXJKPZZPJYCRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(=O)N1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)

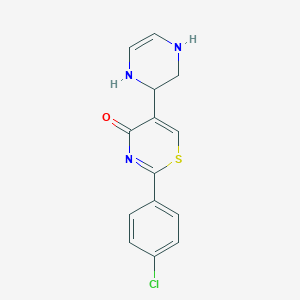
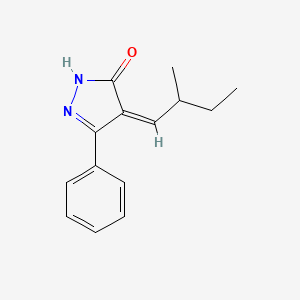
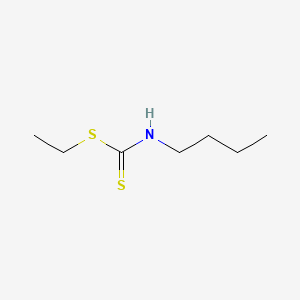

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
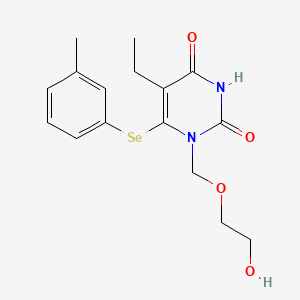


![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)
